

An In-depth Technical Guide to the Spectroscopic Data of 7-Carboxylindoline

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Compound of Interest

Compound Name: *2,3-Dihydro-1H-indole-7-carboxylic acid*

Cat. No.: *B103639*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Carboxylindoline, also known as **2,3-dihydro-1H-indole-7-carboxylic acid**, is a molecule of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active indole and indoline derivatives. The indoline scaffold is a core component in a variety of pharmacologically active compounds. Precise characterization of this molecule is fundamental for its application in synthetic chemistry and drug design. This technical guide provides a comprehensive, albeit currently limited, overview of the available spectroscopic data for 7-carboxylindoline. Due to the scarcity of publicly available data for this specific molecule, this guide also provides generalized experimental protocols and discusses the expected spectroscopic characteristics based on related compounds.

Spectroscopic Data

A comprehensive search of public databases and scientific literature did not yield a complete, experimentally verified set of spectroscopic data for 7-carboxylindoline (CAS No. 15861-40-2). The available information is often conflated with its aromatic analog, indole-7-carboxylic acid. The data presented below is based on general principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ^1H NMR Chemical Shifts for 7-Carboxylindoline

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-1 (NH)	Broad singlet	-	-
H-2 (CH ₂)	Triplet	-	-
H-3 (CH ₂)	Triplet	-	-
H-4	Doublet	-	-
H-5	Triplet	-	-
H-6	Doublet	-	-
COOH	Broad singlet	-	-

Note: These are predicted values and require experimental verification.

Table 2: Predicted ^{13}C NMR Chemical Shifts for 7-Carboxylindoline

Carbon Atom	Predicted Chemical Shift (ppm)
C-2	~30-40
C-3	~25-35
C-3a	~125-135
C-4	~115-125
C-5	~120-130
C-6	~110-120
C-7	~130-140
C-7a	~145-155
C=O	~170-180

Note: These are predicted values and require experimental verification.

Mass Spectrometry (MS)

The expected molecular ion peak $[M]^+$ for 7-carboxylindoline ($C_9H_9NO_2$) would be at $m/z = 163.06$. Fragmentation patterns would likely involve the loss of the carboxyl group ($-COOH$, 45 Da) and subsequent fragmentation of the indoline ring.

Infrared (IR) Spectroscopy

The IR spectrum of 7-carboxylindoline is expected to show characteristic absorption bands for the carboxylic acid and the secondary amine of the indoline ring.

Table 3: Expected Infrared Absorption Bands for 7-Carboxylindoline

Functional Group	Absorption Range (cm^{-1})	Intensity
O-H (Carboxylic acid)	3300-2500	Broad
N-H (Amine)	3400-3300	Medium
C-H (Aromatic)	3100-3000	Medium
C-H (Aliphatic)	3000-2850	Medium
C=O (Carboxylic acid)	1725-1700	Strong
C=C (Aromatic)	1600-1450	Medium
C-N (Amine)	1350-1250	Medium
C-O (Carboxylic acid)	1320-1210	Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 7-carboxylindoline, dissolved in a suitable solvent like ethanol or methanol, would be expected to show absorption maxima characteristic of the indoline chromophore. The presence of the carboxyl group might cause a slight shift in the absorption bands compared to unsubstituted indoline.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 7-carboxylindoline are not available in the public domain. However, the following are generalized procedures that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of 7-carboxylindoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O with a small amount of base to aid dissolution).
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- **Ionization:** Use a soft ionization technique such as electrospray ionization (ESI) to obtain the molecular ion peak.
- **Analysis:** Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

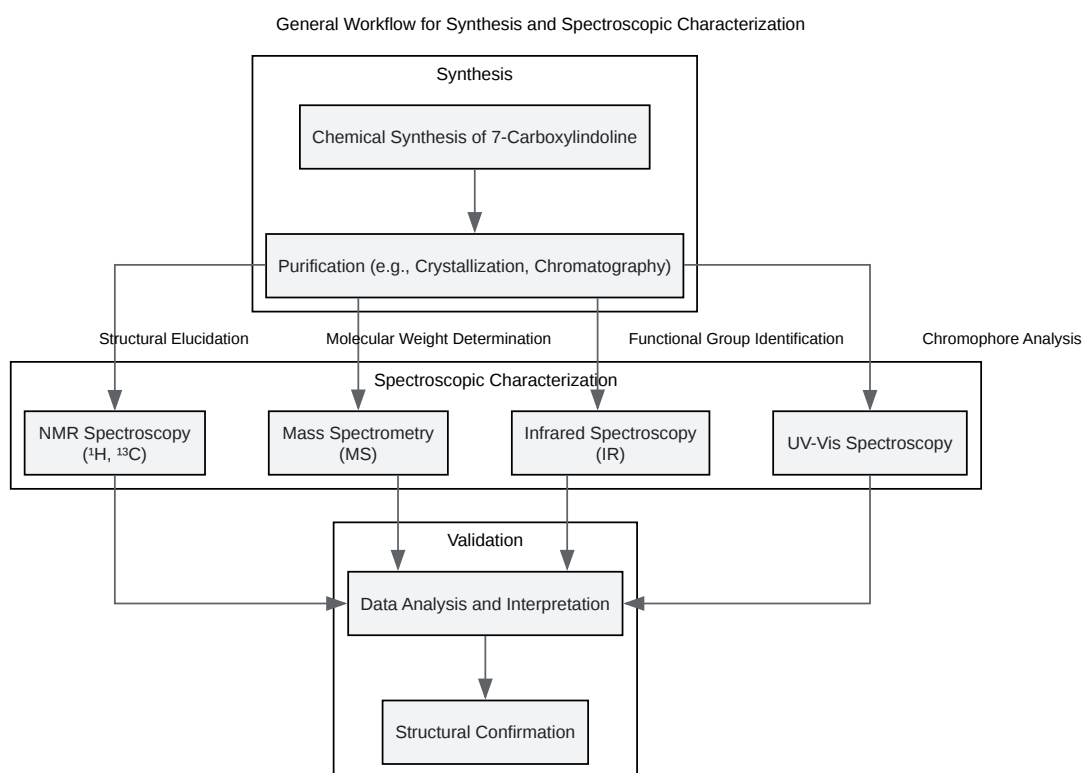
- **Sample Preparation:** Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate from a volatile solvent.
- **Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000-400\text{ cm}^{-1}$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of 7-carboxylindoline in a UV-transparent solvent (e.g., ethanol or methanol).
- **Acquisition:** Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a compound like 7-carboxylindoline.



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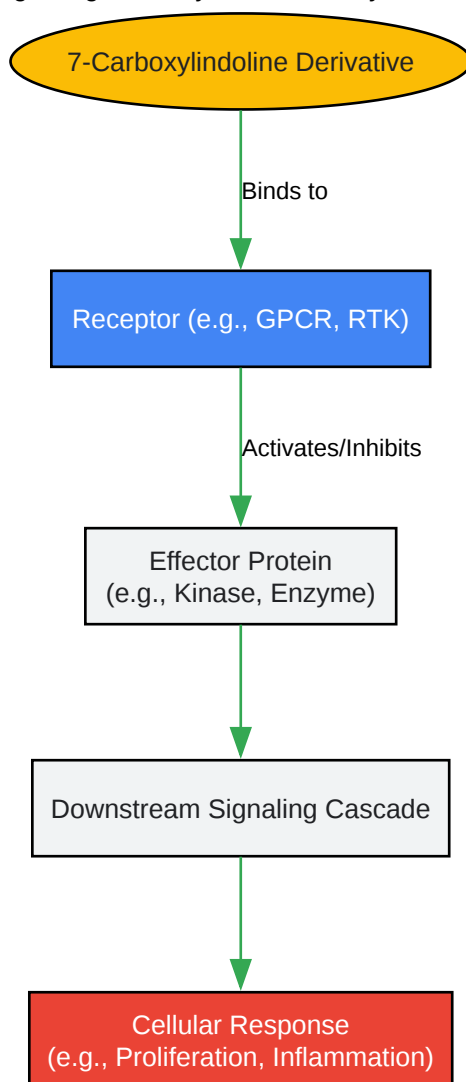
A generalized workflow from synthesis to structural confirmation.

Signaling Pathways and Drug Development

While specific signaling pathways involving 7-carboxylindoline are not well-documented, the indoline scaffold is present in numerous compounds that modulate various biological targets.

Indole derivatives have been shown to interact with a wide range of receptors and enzymes, playing roles in anti-inflammatory, anti-cancer, and neuroprotective pathways. For instance, some indole derivatives are known to inhibit kinases or act as antagonists at certain G-protein coupled receptors. The following diagram illustrates a hypothetical signaling pathway that an indoline derivative might modulate, based on the known activities of related compounds.

Hypothetical Signaling Pathway Modulation by an Indoline Derivative



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